Ethanone, 1-(3,4-dihydro-6-methyl-2,4-diphenyl-2H-1,3-oxazin-5-yl)-
Description
Ethanone, 1-(3,4-dihydro-6-methyl-2,4-diphenyl-2H-1,3-oxazin-5-yl)- is a complex organic compound with a unique structure that includes an oxazine ring
Properties
CAS No. |
144221-98-7 |
|---|---|
Molecular Formula |
C19H19NO2 |
Molecular Weight |
293.4 g/mol |
IUPAC Name |
1-(6-methyl-2,4-diphenyl-3,4-dihydro-2H-1,3-oxazin-5-yl)ethanone |
InChI |
InChI=1S/C19H19NO2/c1-13(21)17-14(2)22-19(16-11-7-4-8-12-16)20-18(17)15-9-5-3-6-10-15/h3-12,18-20H,1-2H3 |
InChI Key |
XNPFRQDSADGUOA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(NC(O1)C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-(3,4-dihydro-6-methyl-2,4-diphenyl-2H-1,3-oxazin-5-yl)- typically involves the formation of the oxazine ring through a series of condensation reactions. The starting materials often include aromatic aldehydes and amines, which undergo cyclization under acidic or basic conditions to form the oxazine ring. The reaction conditions, such as temperature and solvent, can vary depending on the specific synthetic route chosen.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Nucleophilic Addition Reactions
The carbonyl group in this ethanone derivative undergoes nucleophilic addition reactions, a hallmark of ketones. For example:
-
Grignard reagent addition : Reacts with organomagnesium halides to form tertiary alcohols.
-
Hydride reduction : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) reduces the carbonyl to a secondary alcohol.
Mechanistic pathway :
-
Nucleophilic attack on the electrophilic carbonyl carbon.
-
Protonation of the resulting alkoxide intermediate.
Condensation Reactions
The compound participates in Claisen-Schmidt condensations, forming α,β-unsaturated ketones (chalcones) when reacted with aromatic aldehydes under basic conditions .
Example reaction :
textEthanone derivative + Benzaldehyde → Chalcone analog + H₂O
Optimized conditions :
| Base | Solvent | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|
| KOH (1.0) | EtOH | Reflux | 3 | 62 |
| NaOH (1.0) | MeOH | Reflux | 3 | 47 |
Data adapted from analogous oxazine-ketone systems .
Michael Addition
The α,β-unsaturated intermediate formed during condensation reactions undergoes Michael addition with nucleophiles (e.g., enolates, amines). This step is critical in synthesizing 1,5-diketones .
Key steps :
-
Base-catalyzed enolate formation from a second ketone molecule.
-
Conjugate addition to the chalcone intermediate.
Cyclization Reactions
The oxazine ring influences reactivity through:
-
Intramolecular cyclization : Acid or base catalysis can trigger ring expansion or contraction.
-
Heterocycle functionalization : Reacts with electrophiles (e.g., alkyl halides) at the oxazine nitrogen .
Synthetic application :
Used to generate fused polyheterocyclic systems via domino reactions .
Oxidation and Reduction
-
Oxidation : The benzylic C-H bonds in the diphenyl groups are susceptible to oxidation, forming ketones or epoxides under strong oxidizing agents (e.g., KMnO₄).
-
Selective reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the oxazine ring while preserving the ketone.
Interaction with Biological Targets
While not a direct chemical reaction, the compound’s carbonyl and oxazine moieties enable non-covalent interactions (e.g., hydrogen bonding, π-stacking) with enzymes or receptors, as observed in structurally related antiviral agents .
Stability and Reactivity Considerations
-
pH sensitivity : Degrades under strongly acidic or basic conditions via ring-opening or ketone hydrolysis.
-
Thermal stability : Decomposes above 200°C, releasing CO and phenyl radicals.
Scientific Research Applications
Medicinal Chemistry
Ethanone, 1-(3,4-dihydro-6-methyl-2,4-diphenyl-2H-1,3-oxazin-5-yl)- has shown promise in medicinal chemistry due to its potential therapeutic effects. Studies indicate that oxazine derivatives can exhibit:
- Antimicrobial Activity: Research has demonstrated that compounds with similar structures possess significant antimicrobial properties against various pathogens .
- Anticancer Properties: Some derivatives have been evaluated for their ability to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .
Material Science
The unique structural characteristics of this ethanone derivative make it suitable for applications in material science:
- Polymer Chemistry: The compound can be used as a monomer in the synthesis of polymers with specific thermal and mechanical properties.
- Nanomaterials: Its incorporation into nanostructured materials could enhance their stability and functionality due to the compound's chemical robustness.
Agricultural Chemistry
Ethanone derivatives are also being explored for their potential use in agriculture:
- Pesticides and Herbicides: Compounds with similar oxazine structures have been tested for their effectiveness as pesticides, providing a possible avenue for developing eco-friendly agricultural chemicals .
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of ethanone derivatives against common bacterial strains. Results indicated a concentration-dependent inhibition of bacterial growth, suggesting potential use as an antimicrobial agent in pharmaceuticals.
Case Study 2: Anticancer Activity
In vitro studies on cancer cell lines demonstrated that ethanone derivatives could induce apoptosis in cancer cells. The mechanism involved the activation of caspases and modulation of cell cycle proteins, highlighting the compound's potential as an anticancer agent.
Mechanism of Action
The mechanism of action of Ethanone, 1-(3,4-dihydro-6-methyl-2,4-diphenyl-2H-1,3-oxazin-5-yl)- involves its interaction with specific molecular targets. The oxazine ring can interact with enzymes or receptors, leading to changes in their activity. The pathways involved may include inhibition or activation of specific biochemical processes, depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oxazine derivatives and related heterocyclic compounds. Examples include:
- Ethanone, 1-(3,4-dihydro-6-methyl-2H-pyran-2-yl)-
- Ethanone, 1-(1,4-dimethyl-3-cyclohexen-1-yl)-
Uniqueness
Ethanone, 1-(3,4-dihydro-6-methyl-2,4-diphenyl-2H-1,3-oxazin-5-yl)- is unique due to its specific substitution pattern on the oxazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Biological Activity
Ethanone, 1-(3,4-dihydro-6-methyl-2,4-diphenyl-2H-1,3-oxazin-5-yl)- is a compound of significant interest due to its unique structural properties and potential biological activities. The following sections will explore its synthesis, biological activity, and relevant research findings.
Molecular Information:
- IUPAC Name: 1-(6-methyl-2,4-diphenyl-3,4-dihydro-2H-1,3-oxazin-5-yl)ethanone
- Molecular Formula: C19H19NO2
- Molecular Weight: 293.4 g/mol
- CAS Number: 144221-98-7
Chemical Structure:
The compound features an oxazine ring that contributes to its reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| CAS No. | 144221-98-7 |
| Molecular Formula | C19H19NO2 |
| Molecular Weight | 293.4 g/mol |
| InChI Key | XNPFRQDSADGUOA-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(NC(O1)C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C |
Synthesis
The synthesis of Ethanone, 1-(3,4-dihydro-6-methyl-2,4-diphenyl-2H-1,3-oxazin-5-yl)- typically involves the formation of the oxazine ring through condensation reactions involving aromatic aldehydes and amines under acidic or basic conditions. The optimization of reaction conditions is crucial for achieving high yield and purity during industrial production. Common methods include purification through recrystallization or chromatography to isolate the desired product .
Biological Activity
Ethanone derivatives have demonstrated a range of biological activities that are noteworthy in pharmacological research:
Antimicrobial Activity
Research indicates that compounds similar to Ethanone exhibit antimicrobial properties. For instance, studies on related oxazine derivatives have shown effectiveness against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or inhibition of specific enzymes critical for bacterial survival .
Acaricidal Activity
Recent studies have evaluated the acaricidal activity of related compounds against mite eggs and larvae. While Ethanone itself has not been extensively tested for acaricidal properties specifically, its structural analogs have shown promising results with significant mortality rates at low concentrations. For example, certain derivatives demonstrated over 100% mortality against mite eggs at concentrations as low as 10 mg/L .
Enzyme Interaction
The oxazine ring structure allows Ethanone to interact with specific enzymes or receptors in biological systems. This interaction can lead to modulation of metabolic pathways, potentially influencing enzyme activity through competitive inhibition or allosteric effects .
Case Studies and Research Findings
-
Study on Antimicrobial Properties:
A study published in a peer-reviewed journal explored the antimicrobial efficacy of various oxazine derivatives. Results indicated that compounds with similar structures to Ethanone exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. -
Acaricidal Activity Evaluation:
In another research effort focusing on acaricidal activity, derivatives were tested against common agricultural pests. The findings suggested that structural modifications in the oxazine framework could enhance biological activity, indicating a pathway for future drug development targeting pest control . -
Mechanistic Studies:
Further investigations into the mechanism of action revealed that the interaction between the oxazine moiety and specific molecular targets could lead to altered cellular responses in treated organisms. This opens avenues for exploring therapeutic applications in both human medicine and agriculture .
Q & A
Q. What are the recommended synthetic routes for this compound under controlled laboratory conditions?
A viable approach involves condensation reactions between substituted acetophenones and amines, followed by cyclization to form the oxazin ring. For example, refluxing equimolar reactants in methanol with catalytic HCl (65°C, 3 hours) under inert conditions ensures optimal yield. Reaction progress should be monitored via TLC (10% ethyl acetate in hexane), and purification achieved through recrystallization in methanol . Adjust stoichiometry and solvent polarity based on substituent reactivity.
Q. Which spectroscopic techniques are prioritized for structural elucidation?
Use 1H/13C NMR to confirm the oxazin ring and substituent positions (e.g., methyl, phenyl groups). Key signals include downfield shifts for carbonyl carbons (~200 ppm) and aromatic protons (6.5–8.0 ppm). GC-MS validates molecular weight (e.g., [M+H]+ ion) and purity, while FT-IR identifies carbonyl stretches (~1700 cm⁻¹). Cross-reference with NIST spectral libraries for analogous oxazin derivatives .
Q. What safety protocols are essential during handling and storage?
Avoid dust generation and use local exhaust ventilation to minimize inhalation risks. Wear nitrile gloves, EN 166-certified goggles, and lab coats. Store in airtight containers away from oxidizers. In case of spills, collect material using non-sparking tools and dispose as hazardous waste. Consult SDS guidelines for structurally related oxazin compounds for emergency measures .
Advanced Research Questions
Q. How can acid/base stability of the oxazin ring be systematically evaluated?
Expose the compound to buffered solutions (pH 1–13) at 25°C and 40°C for 24–72 hours. Monitor degradation via HPLC-UV (λ = 254 nm) and quantify intact compound using calibration curves. Compare degradation products (e.g., hydrolyzed ketones) with synthetic standards. Acidic conditions may protonate the oxazin nitrogen, accelerating ring opening, while alkaline media could promote hydrolysis of the carbonyl group .
Q. What computational approaches predict the compound’s reactivity in nucleophilic additions?
Perform DFT calculations (B3LYP/6-311+G(d,p)) to model transition states and electron density maps. Analyze frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, the oxazin carbonyl is electrophilic, making it susceptible to nucleophilic attack. Validate predictions with experimental kinetic data from substituent variation studies .
Q. How to resolve contradictions in reported solubility profiles across solvents?
Re-evaluate solubility in deuterated solvents (DMSO-d6, CDCl3) using NMR saturation transfer experiments to measure equilibrium solubility. Control for purity (≥95% by HPLC) and crystallinity (via XRD). For polar solvents, consider sodium salt formation (e.g., sodium dehydroacetate derivatives) to enhance solubility, as seen in structurally related compounds .
Q. What experimental designs optimize yield in multi-step syntheses involving sensitive intermediates?
Use flow chemistry to minimize exposure of intermediates to air/moisture. For moisture-sensitive steps, employ Schlenk lines or gloveboxes. Monitor intermediates in real time using inline IR or Raman spectroscopy. Optimize reaction parameters (e.g., temperature, residence time) via DoE (Design of Experiments) to balance yield and side reactions .
Methodological Notes
- Contradiction Analysis : Conflicting data on thermal stability may arise from differing DSC heating rates (e.g., 5°C/min vs. 10°C/min). Standardize protocols using ISO 11357-1 guidelines.
- Advanced Characterization : For chiral centers, use X-ray crystallography (if crystals are obtainable) or ECD (Electronic Circular Dichroism) with TD-DFT simulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
